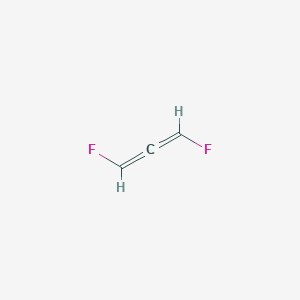
Thymidine,4-O-methyl-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine,4-O-methyl-(9ci): is a modified nucleoside derived from thymidine, where a methyl group is attached to the oxygen atom at the fourth position of the thymine base. This compound is known for its promutagenic properties, meaning it can induce mutations in DNA. It is often studied in the context of DNA damage and repair mechanisms, as well as its potential role in carcinogenesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine,4-O-methyl-(9ci) typically involves the methylation of thymidine. One common method is the reaction of thymidine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: Industrial production of Thymidine,4-O-methyl-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of automated chemical synthesis techniques, such as solid-phase synthesis, to produce the compound in high yields and purity. The use of phosphoramidite chemistry is also common in the industrial synthesis of nucleoside analogs .
化学反応の分析
Types of Reactions: Thymidine,4-O-methyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethyl derivatives.
Reduction: The compound can be reduced to remove the methyl group, reverting to thymidine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under microwave irradiation.
Major Products:
Oxidation: Hydroxymethylthymidine.
Reduction: Thymidine.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: Thymidine,4-O-methyl-(9ci) is used as a model compound to study the effects of DNA methylation and the resulting structural changes in the DNA helix. It helps in understanding the electronic, geometric, and conformational properties of methylated nucleosides .
Biology: In biological research, Thymidine,4-O-methyl-(9ci) is used to investigate DNA repair mechanisms. It serves as a substrate to study the activity of DNA repair enzymes like alkyltransferases and glycosylases .
Medicine: Thymidine,4-O-methyl-(9ci) is studied for its potential role in carcinogenesis. Its promutagenic properties make it a valuable tool for understanding how DNA damage can lead to cancer .
Industry: In the pharmaceutical industry, Thymidine,4-O-methyl-(9ci) is used in the development of anticancer drugs. Its ability to induce mutations is exploited to design compounds that can target cancer cells selectively .
作用機序
Thymidine,4-O-methyl-(9ci) exerts its effects by incorporating into DNA during replication. Once incorporated, it can mispair with guanine instead of adenine, leading to mutations. This mispairing occurs due to the altered hydrogen bonding pattern caused by the methyl group at the fourth position of the thymine base. The compound’s promutagenic properties are attributed to its ability to evade DNA repair mechanisms, resulting in persistent DNA lesions .
類似化合物との比較
O6-Methylguanine: Another methylated nucleoside known for its promutagenic properties.
N7-Methylguanine: A methylated derivative of guanine that can also induce mutations.
O4-Ethylthymidine: Similar to Thymidine,4-O-methyl-(9ci) but with an ethyl group instead of a methyl group.
O4-Isopropylthymidine: A thymidine derivative with an isopropyl group at the fourth position
Uniqueness: Thymidine,4-O-methyl-(9ci) is unique due to its specific methylation at the fourth position of the thymine base, which significantly alters its hydrogen bonding properties and leads to unique mispairing with guanine. This specific modification makes it a valuable tool for studying DNA methylation and its effects on genetic stability .
特性
CAS番号 |
50591-13-4 |
|---|---|
分子式 |
C11H18N2O5 |
分子量 |
258.27 g/mol |
IUPAC名 |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-5-methyl-1,6-dihydropyrimidin-2-one |
InChI |
InChI=1S/C11H18N2O5/c1-6-4-13(11(16)12-10(6)17-2)9-3-7(15)8(5-14)18-9/h4,7-10,14-15H,3,5H2,1-2H3,(H,12,16)/t7-,8+,9+,10?/m0/s1 |
InChIキー |
UWJHNTGDBVTLFO-UWOKOIHUSA-N |
SMILES |
CC1=CN(C(=O)N=C1OC)C2CC(C(O2)CO)O |
異性体SMILES |
CC1=CN(C(=O)NC1OC)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CC1=CN(C(=O)NC1OC)C2CC(C(O2)CO)O |
同義語 |
4-MDOT O(4)-methyldeoxythymidine O(4)-methylthymidine O-methylthymidine O-methylthymidine, (alpha)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one](/img/structure/B1252259.png)

![4-(5-methyl-3-nitro-1-pyrazolyl)-N-[3-(4-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B1252265.png)
![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)
![(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol](/img/structure/B1252268.png)





